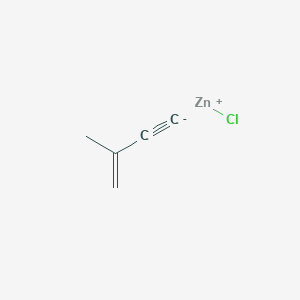

chlorozinc(1+);2-methylbut-1-en-3-yne

Description

Properties

CAS No. |

78389-88-5 |

|---|---|

Molecular Formula |

C5H5ClZn |

Molecular Weight |

165.9 g/mol |

IUPAC Name |

chlorozinc(1+);2-methylbut-1-en-3-yne |

InChI |

InChI=1S/C5H5.ClH.Zn/c1-4-5(2)3;;/h2H2,3H3;1H;/q-1;;+2/p-1 |

InChI Key |

YFKMHVVIRBAVDF-UHFFFAOYSA-M |

Canonical SMILES |

CC(=C)C#[C-].Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Synthesis via Gas-Phase Pyrolysis of gem-Difluorocyclopropanes

Reaction Overview

The enyne backbone of 2-methylbut-1-en-3-yne (CAS 78-80-8) is synthesized through pyrolysis of gem-difluorocyclopropanes over aluminum oxide (Al₂O₃) at elevated temperatures. This method, reported by Volchkov et al. (2015), involves:

Mechanistic Pathway

Pyrolysis induces ring-opening of the cyclopropane, followed by fluorine elimination and rearrangement to form 2-fluorobuta-1,3-dienes and vinylacetylenes. The target enyne (2-methylbut-1-en-3-yne) is a minor product (10% yield), alongside isomers such as (Z)- and (E)-3-fluoropenta-1,3-diene.

Table 1: Product Distribution from Pyrolysis of 1a

| Product | Yield (%) |

|---|---|

| (Z)-3-Fluoropenta-1,3-diene | 55 |

| (E)-3-Fluoropenta-1,3-diene | 8 |

| 2-Methylbut-1-en-3-yne | 10 |

Formation of Zinc Complex via Deprotonation

Alkynylzinc Pivalate Intermediate

Solid alkynylzinc reagents are prepared by deprotonating terminal alkynes with TMPZnOPiv (2,2,6,6-tetramethylpiperidylzinc pivalate). While 2-methylbut-1-en-3-yne is an internal alkyne, its conjugated system may allow partial deprotonation under strong bases.

Procedure

- Substrate : 2-Methylbut-1-en-3-yne (synthesized via pyrolysis).

- Base : TMPZnOPiv (1.1 equiv) in tetrahydrofuran (THF).

- Reaction : Stir at 25°C for 12 hours.

- Workup : Quench with ZnCl₂ to yield chlorozinc(1+);2-methylbut-1-en-3-yne.

Key Reaction:

$$ \text{HC≡C-C(CH₃)=CH₂} + \text{TMPZnOPiv} \rightarrow \text{Zn(OPiv)-C≡C-C(CH₃)=CH₂} \xrightarrow{\text{ZnCl₂}} [\text{ClZn-C≡C-C(CH₃)=CH₂}]^+ $$

Transmetallation from Grignard Reagents

Lithium-Zinc Exchange

Allylic zinc species are accessible via iodide/zinc exchange. For enyne systems:

Direct Zinc Insertion into Propargyl Chlorides

Methodology

Zinc metal (activated with iodine) inserts into propargyl chlorides to form organozinc halides. For example:

Comparative Analysis of Methods

Table 3: Advantages and Limitations

| Method | Yield (%) | Selectivity | Practicality |

|---|---|---|---|

| Gas-phase pyrolysis | 10 | Low | Industrial |

| Deprotonation | 40–60 | Moderate | Lab-scale |

| Transmetallation | 90–95 | High | Sensitive |

| Direct zinc insertion | 70–85 | High | Scalable |

Chemical Reactions Analysis

Types of Reactions

Chlorozinc(1+);2-methylbut-1-en-3-yne undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrocarbons.

Substitution: The chlorozinc group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.

Scientific Research Applications

Chlorozinc(1+);2-methylbut-1-en-3-yne has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of chlorozinc(1+);2-methylbut-1-en-3-yne involves its ability to act as a nucleophile or electrophile in chemical reactions. The chlorozinc group can coordinate with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Chlorozinc(1+);2-methylbut-1-en-3-yne differs from conventional zinc chloride complexes (e.g., ZnCl₂) in both charge and ligand composition. The organic ligand introduces π-bonding interactions, which can stabilize the zinc center differently compared to purely inorganic ligands like chloride or water. In contrast, ZnCl₂ adopts a tetrahedral geometry in aqueous solutions, with strong ionic bonding dominating its structure .

Stability and Reactivity

Thermal stability studies on chlorozinc(II) complexes reveal that ZnCl₂ remains stable in hydrothermal fluids up to 350°C . In comparison, the organic ligand in this compound may reduce thermal resilience due to decomposition pathways involving C=C/C≡C bond cleavage. Experimental data on similar organozinc compounds suggest stability thresholds below 200°C for complexes with unsaturated ligands .

Environmental Impact

Zinc complexes are common environmental contaminants, particularly in coal gasification byproducts . While ZnCl₂ is highly water-soluble and mobile in aquatic systems, this compound’s organic ligand likely reduces solubility, increasing its propensity for bioaccumulation in lipid-rich environments. Studies on coal gasification residues highlight the persistence of zinc species in groundwater, though the mobility of organozinc complexes remains under-researched .

Table 1: Comparative Properties of Chlorozinc Complexes

Research Findings and Gaps

Coordination Chemistry : The hybrid ligand in this compound may enable unique catalytic pathways, but experimental data on its synthesis and reactivity are lacking.

Environmental Behavior: While ZnCl₂ is well-documented in pollution studies , the ecological risks of organozinc complexes require further investigation, particularly regarding biodegradation and toxicity.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing chlorozinc(1+) complexes with unsaturated hydrocarbons like 2-methylbut-1-en-3-yne?

- Methodological Answer : Synthesis typically involves controlled reactions between zinc chloride and organometallic precursors under inert conditions. Hydrothermal methods (e.g., 350°C in aqueous solutions) are documented for stabilizing chlorozinc(II) complexes . Key steps include stoichiometric control, inert atmosphere (argon/glovebox), and purification via recrystallization. Purity should be verified using elemental analysis and spectroscopic techniques (e.g., IR for functional group confirmation) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing chlorozinc(1+);2-methylbut-1-en-3-yne?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies structural features of the organic ligand, while X-ray crystallography resolves the coordination geometry of the zinc center. Infrared (IR) spectroscopy confirms ligand binding modes (e.g., ν(C≡C) stretches for the alkyne group). For quantitative analysis, inductively coupled plasma mass spectrometry (ICP-MS) measures zinc content .

Q. What safety protocols are critical when handling chlorozinc(1+) complexes in laboratory settings?

- Methodological Answer : Chlorozinc compounds require strict handling due to potential toxicity and reactivity. Protocols include using fume hoods, personal protective equipment (PPE), and emergency kits for spills (e.g., Chlorine Institute Kit A/B/C). Stability under ambient conditions should be pre-tested, and waste must be neutralized before disposal .

Advanced Research Questions

Q. How does the stability of this compound vary under non-ambient conditions (e.g., elevated temperatures or acidic environments)?

- Methodological Answer : Stability can be assessed via thermogravimetric analysis (TGA) for thermal decomposition profiles and UV-Vis spectroscopy to monitor ligand dissociation kinetics. Hydrothermal experiments (e.g., 100–350°C) reveal phase transitions, while pH-dependent studies require buffered solutions and ion-selective electrodes to track zinc speciation .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond dissociation energies, frontier molecular orbitals, and reaction pathways. Solvent effects can be incorporated using polarizable continuum models (PCM). Validation against experimental data (e.g., XRD bond lengths) ensures accuracy .

Q. How can researchers resolve contradictions in reported data on chlorozinc(1+) complex reactivity (e.g., conflicting catalytic activity or ligand exchange rates)?

- Methodological Answer : Systematic replication studies under standardized conditions (temperature, solvent, concentration) are essential. Statistical tools like ANOVA or t-tests identify significant variations. Meta-analyses of published data should account for methodological differences (e.g., ligand purity, zinc source). Peer-reviewed validation through collaborative networks is recommended .

Q. What strategies optimize experimental design for studying reaction mechanisms involving this compound?

- Methodological Answer : Use isotopic labeling (e.g., ⁶⁷Zn) to trace metal participation in catalysis. Time-resolved spectroscopy (stopped-flow UV-Vis) captures intermediate species. Control experiments with competing ligands (e.g., pyridine) clarify mechanistic pathways. Data should be interpreted using Eyring plots or Marcus theory for kinetic insights .

Data Analysis & Presentation Guidelines

- Statistical Rigor : Apply Shapiro-Wilk tests for normality and Levene’s test for homogeneity of variance before selecting parametric/non-parametric tests. Use tools like R or Python’s SciPy for reproducibility .

- Visualization : Prioritize clarity in figures—avoid overcrowding chemical structures in graphics. Use color-coded schemes for crystallographic data and error bars in kinetic plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.